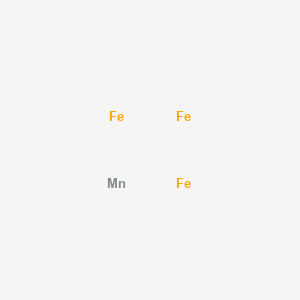

Iron;manganese

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iron and manganese are both transition metals found in the Earth’s crust. They are often found together in various minerals and have significant industrial and biological importance. Iron is the most abundant element on Earth by mass, forming much of the planet’s outer and inner core. Manganese, while less abundant, is crucial for steel production and other industrial processes. The combination of iron and manganese in compounds can lead to materials with unique properties and applications.

Synthetic Routes and Reaction Conditions:

Sol-Gel Process: One method to synthesize iron and manganese compounds is the sol-gel process. This involves the transition of a system from a liquid “sol” into a solid “gel” phase.

Co-Precipitation Method: This method involves the simultaneous precipitation of iron and manganese from a solution.

Hydrothermal Method: This involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. It is used to synthesize various iron and manganese compounds with specific properties.

Industrial Production Methods:

Blast Furnace Reduction: Iron and manganese ores are reduced in blast furnaces or electric furnaces with carbon to yield ferromanganese, which is then used in steelmaking.

Electrolytic Manganese Production: Manganese can be produced electrolytically from manganese dioxide, which is dissolved in sulfuric acid and subjected to electrolysis.

Types of Reactions:

Oxidation and Reduction: Iron and manganese compounds undergo redox reactions, where they can either gain or lose electrons.

Substitution Reactions: These reactions involve the replacement of one atom or group of atoms in a molecule with another atom or group of atoms. Iron and manganese compounds can participate in such reactions under specific conditions.

Common Reagents and Conditions:

Hydrogen: Used as a reducing agent in the reduction of iron and manganese oxides.

Oxygen: Used in oxidation reactions to form oxides of iron and manganese.

Major Products:

Iron Oxides: Such as hematite (Fe2O3) and magnetite (Fe3O4).

Manganese Oxides: Such as manganese dioxide (MnO2) and manganese(III) oxide (Mn2O3).

科学研究应用

Iron and manganese compounds have a wide range of applications in scientific research:

Biological Systems: These metals are essential for the function of many enzymes and are involved in processes such as oxygen transport and DNA synthesis.

Environmental Science: Iron and manganese oxides are used in water treatment processes to remove contaminants such as heavy metals and organic pollutants.

作用机制

The mechanism by which iron and manganese compounds exert their effects often involves their ability to participate in redox reactions. These metals can change their oxidation states, which allows them to act as electron donors or acceptors in various biochemical processes. For example, iron is crucial for the production of hemoglobin, which transports oxygen in the blood . Manganese is involved in the detoxification of superoxide radicals in biological systems .

相似化合物的比较

Cobalt: Like iron and manganese, cobalt is a transition metal with significant industrial and biological roles. It is used in the production of superalloys and as a catalyst in various chemical reactions.

Nickel: Another transition metal, nickel is used in stainless steel production and as a catalyst in hydrogenation reactions.

Uniqueness of Iron and Manganese:

属性

CAS 编号 |

12182-95-5 |

|---|---|

分子式 |

Fe3Mn |

分子量 |

222.47 g/mol |

IUPAC 名称 |

iron;manganese |

InChI |

InChI=1S/3Fe.Mn |

InChI 键 |

XWBNKSQRGMZSON-UHFFFAOYSA-N |

规范 SMILES |

[Mn].[Fe].[Fe].[Fe] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)

![1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14707960.png)

![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)

![[6-(Decylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B14707988.png)

![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)

![6-Azido-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14708026.png)

![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)